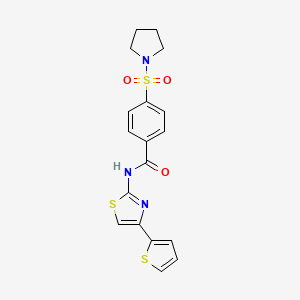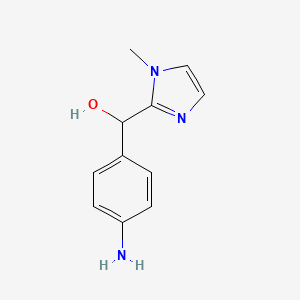
(4-aminophényl)(1-méthyl-1H-imidazol-2-yl)méthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol” is a chemical compound with the molecular formula C11H13N3O and a molecular weight of 203.24 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of imidazole derivatives, such as “(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol”, has been reported in the literature . For instance, (1-Methyl-1H-imidazol-2-yl)methanol derivatives were prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole .Molecular Structure Analysis
The molecular structure of “(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol” consists of an imidazole ring attached to a phenyl ring via a methanol group .Physical And Chemical Properties Analysis
“(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol” is a solid at room temperature . It has a molecular weight of 203.24 and a molecular formula of C11H13N3O .Applications De Recherche Scientifique
Activité antibactérienne
Les dérivés de l'imidazole ont été rapportés pour présenter une activité antibactérienne . Ils peuvent être utilisés dans le développement de nouveaux médicaments pour lutter contre les bactéries résistantes aux antibiotiques, ce qui constitue un problème de santé publique croissant .
Activité antimycobactérienne
Il a également été constaté que les composés de l'imidazole présentaient des propriétés antimycobactériennes . Par exemple, la N3-(phényl substitué)-N5-(phényl substitué)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-méthyl-1, 4-dihydropyridine-3,5-dicarboxamide a été synthétisée et évaluée pour son activité antituberculeuse contre Mycobacterium tuberculosis .
Activité anti-inflammatoire
Les propriétés anti-inflammatoires des dérivés de l'imidazole font d'eux des candidats potentiels pour le traitement des maladies inflammatoires .
Activité antitumorale
Les composés de l'imidazole ont montré des promesses dans le domaine de l'oncologie en raison de leurs propriétés antitumorales . Ils pourraient potentiellement être utilisés dans le développement de nouvelles thérapies contre le cancer .
Activité antidiabétique
Il a été rapporté que les dérivés de l'imidazole présentaient une activité antidiabétique . Cela fait d'eux des candidats potentiels pour le développement de nouveaux traitements du diabète .
Activité antivirale
Il a été constaté que les composés de l'imidazole ciblaient les enzymes virales, qui sont nécessaires à la propagation du virus . Cela fait d'eux des candidats potentiels pour le développement de nouveaux médicaments antiviraux .
Orientations Futures
Imidazole derivatives, such as “(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol”, have demonstrated significant biological activity, making them an important focus in medicinal chemistry . Future research may continue to explore the synthesis methods and potential applications of these compounds .
Propriétés
IUPAC Name |
(4-aminophenyl)-(1-methylimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-14-7-6-13-11(14)10(15)8-2-4-9(12)5-3-8/h2-7,10,15H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLMBYIRRCQVAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC=C(C=C2)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
497853-95-9 |
Source


|
| Record name | (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2379690.png)
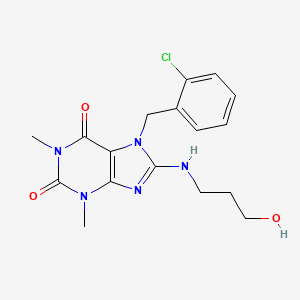
![3-Chloro-5-(trifluoromethyl)-2-pyridinyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}propyl sulfide](/img/structure/B2379693.png)
![2-(2,4-Dichlorophenoxy)-1-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2379694.png)
![N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2379697.png)
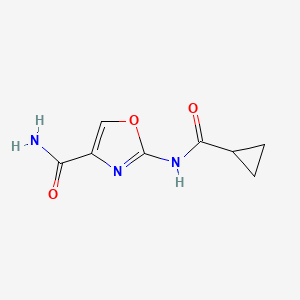
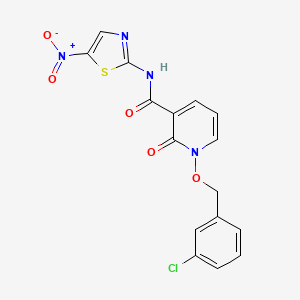
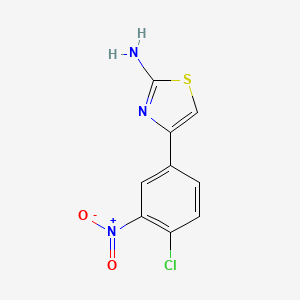

![2-{3,9-dimethyl-7-[(2-methylphenyl)methyl]-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-t riazino[4,3-h]purinyl}acetamide](/img/structure/B2379706.png)


![1-({[(3-Methylphenyl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B2379711.png)
